molecular formula C23H30FN3O3S B6482586 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897618-60-9

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6482586
CAS RN: 897618-60-9
M. Wt: 447.6 g/mol
InChI Key: YFACHGQRGKEWJT-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, commonly known as 4-BTB, is a synthetic compound that has been widely studied for its potential medicinal applications. It is a member of the benzamide family, and its properties are similar to those of other compounds in the benzamide family. 4-BTB has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral activities. In addition, it has been used in the synthesis of other compounds and in the development of new drugs.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, focusing on six unique applications:

Anticancer Activity

Research has shown that compounds containing piperazine and sulfonyl groups exhibit significant anticancer properties. The presence of the 4-fluorophenyl group enhances the compound’s ability to inhibit cancer cell proliferation by interfering with specific cellular pathways . This compound could be explored for its potential to target various cancer types, including breast, lung, and colon cancers.

Antimicrobial Properties

The piperazine moiety in this compound is known for its antimicrobial activity. Studies have demonstrated that derivatives of piperazine can effectively inhibit the growth of bacteria and fungi . This makes the compound a promising candidate for developing new antibiotics or antifungal agents, particularly against resistant strains.

Neuroprotective Effects

Compounds with piperazine and sulfonyl groups have been investigated for their neuroprotective effects. These compounds can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The fluorophenyl group may further enhance these protective effects, making it a valuable compound for neurological research.

Anti-inflammatory Applications

The anti-inflammatory properties of sulfonyl-containing compounds are well-documented. This compound could be used to develop new anti-inflammatory drugs that target specific pathways involved in inflammation . Its potential to reduce inflammation could be beneficial in treating conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.

Antiviral Activity

Research has indicated that piperazine derivatives possess antiviral properties. This compound could be explored for its ability to inhibit viral replication and prevent the spread of viral infections . It may be particularly useful in developing treatments for viruses that currently have limited therapeutic options.

Antidepressant Potential

The piperazine group is also associated with antidepressant activity. This compound could be investigated for its potential to modulate neurotransmitter levels and improve mood disorders . Its unique structure may offer advantages over existing antidepressants, providing new avenues for treating depression and anxiety.

Antioxidant Properties

Compounds with sulfonyl groups have been shown to possess antioxidant properties, which can neutralize free radicals and reduce oxidative stress . This compound could be used in developing new antioxidant therapies to protect cells from damage and improve overall health.

Antiparasitic Applications

Piperazine derivatives are known for their antiparasitic activity. This compound could be explored for its potential to treat parasitic infections, such as those caused by protozoa and helminths . Its efficacy against a broad range of parasites makes it a valuable candidate for further research in this field.

properties

IUPAC Name

4-tert-butyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O3S/c1-23(2,3)19-6-4-18(5-7-19)22(28)25-12-17-31(29,30)27-15-13-26(14-16-27)21-10-8-20(24)9-11-21/h4-11H,12-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFACHGQRGKEWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

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